molecular formula C13H10BrClOZn B14896968 3-[(3'-Chlorophenoxy)methyl]phenylZinc bromide

3-[(3'-Chlorophenoxy)methyl]phenylZinc bromide

Cat. No.: B14896968
M. Wt: 363.0 g/mol
InChI Key: KTQSGHZKHZRZNK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3’-Chlorophenoxy)methyl]phenylzinc bromide, 0.25 M in THF: is an organozinc compound used in organic synthesis. It is a solution of the compound in tetrahydrofuran (THF) at a concentration of 0.25 M. This compound is particularly useful in cross-coupling reactions, where it acts as a nucleophile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3’-Chlorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(3’-Chlorophenoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Reaction:

3-[(3’-Chlorophenoxy)methyl]bromobenzene+Zn3-[(3’-Chlorophenoxy)methyl]phenylzinc bromide\text{3-[(3'-Chlorophenoxy)methyl]bromobenzene} + \text{Zn} \rightarrow \text{3-[(3'-Chlorophenoxy)methyl]phenylzinc bromide} 3-[(3’-Chlorophenoxy)methyl]bromobenzene+Zn→3-[(3’-Chlorophenoxy)methyl]phenylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature and atmosphere. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the product. The reaction mixture is typically stirred for several hours to ensure complete conversion.

Chemical Reactions Analysis

Types of Reactions

3-[(3’-Chlorophenoxy)methyl]phenylzinc bromide: undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where it replaces a leaving group in an organic molecule.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Palladium or nickel catalysts are often used in coupling reactions.

    Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature and solvent choice (e.g., THF) are crucial for the reaction’s success.

Major Products

The major products formed from these reactions depend on the specific substrates used. For example, in a Negishi coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

3-[(3’-Chlorophenoxy)methyl]phenylzinc bromide: has several applications in scientific research:

    Organic Synthesis: It is used to synthesize complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: It is used in the preparation of polymers and other advanced materials.

    Biological Studies: It can be used to modify biomolecules for various studies.

Mechanism of Action

The mechanism by which 3-[(3’-Chlorophenoxy)methyl]phenylzinc bromide exerts its effects involves the transfer of the phenylzinc moiety to an electrophilic substrate. The zinc atom acts as a nucleophile, attacking the electrophilic center of the substrate, leading to the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

  • 3-Chlorophenylmagnesium bromide
  • 4-Chlorophenylmagnesium bromide
  • 3-Fluorophenylmagnesium bromide

Comparison:

  • Reactivity: 3-[(3’-Chlorophenoxy)methyl]phenylzinc bromide is generally less reactive than its magnesium counterparts, making it more selective in certain reactions.
  • Stability: Zinc reagents are often more stable than magnesium reagents, allowing for easier handling and storage.
  • Applications: While both zinc and magnesium reagents are used in similar types of reactions, zinc reagents are preferred in cases where higher selectivity and milder conditions are required.

Properties

Molecular Formula

C13H10BrClOZn

Molecular Weight

363.0 g/mol

IUPAC Name

bromozinc(1+);1-chloro-3-(phenylmethoxy)benzene

InChI

InChI=1S/C13H10ClO.BrH.Zn/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1

InChI Key

KTQSGHZKHZRZNK-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=CC(=C1)COC2=CC(=CC=C2)Cl.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.